Ly93

Vue d'ensemble

Description

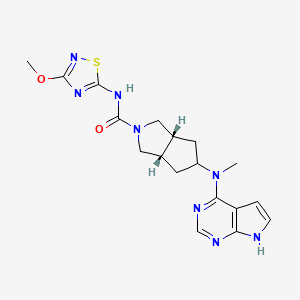

SMS2-IN-Ly93, also known as Ly93, is a selective and orally active sphingomyelin synthase 2 (SMS2) inhibitor . It has an IC50 of 91 nM , indicating its high potency in inhibiting SMS2 .

Synthesis Analysis

This compound is a new SMS2 inhibitor compound optimized from a lead compound . It has lower IC50 in purified enzyme level (this compound IC50: 0.091mM, YE2 IC50: 0.069 mM) and cell level (this compound IC50: 25mM, YE2 IC50: 5 mM) . Besides, it has better pharmacokinetic properties, such as improved bioavailability .Molecular Structure Analysis

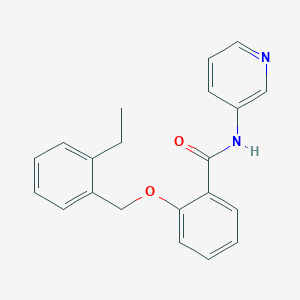

The molecular formula of SMS2-IN-Ly93 is C21H20N2O2 . The exact mass is 332.15 and the molecular weight is 332.403 . The elemental analysis shows that it contains C, 75.88; H, 6.06; N, 8.43; O, 9.63 .Physical And Chemical Properties Analysis

This compound is a solid substance with an off-white to light yellow color . It is soluble in DMSO with a solubility of 250 mg/mL .Applications De Recherche Scientifique

Recherche sur le cancer

Ly93 a été étudié dans le contexte de la recherche sur le cancer, en particulier en relation avec le cancer du pancréas {svg_1}. La synthétase de la sphingomyéline 2 (SMS2), que this compound inhibe, est un régulateur positif de la voie CSF1R-STAT3 dans les macrophages associés au cancer du pancréas {svg_2}. Une carence en SMS2 a été constatée pour inhiber la croissance du carcinome pancréatique in situ en affectant le microenvironnement immunitaire {svg_3}.

Immunologie

This compound a des implications dans le domaine de l'immunologie. Il a été constaté qu'une carence en SMS2 réduisait non seulement l'infiltration des macrophages associés à la tumeur, mais réglait également d'autres composants immunitaires dans le microenvironnement tumoral {svg_4}. Cela suggère que this compound pourrait être utilisé pour moduler la réponse immunitaire dans certaines conditions {svg_5}.

Traitement de l'athérosclérose

This compound a montré un potentiel dans le traitement de l'athérosclérose {svg_6}. Il a été constaté qu'il présentait une excellente activité anti-athéroscléreuse in vivo {svg_7}. Les études préliminaires sur le mécanisme d'action moléculaire ont révélé sa fonction dans l'homéostasie lipidique et le processus inflammatoire, ce qui a indiqué que l'inhibition sélective de SMS2 serait un traitement prometteur de l'athérosclérose {svg_8}.

Homéostasie lipidique

This compound a été constaté jouer un rôle dans l'homéostasie lipidique {svg_9}. Il a considérablement réduit l'activité de SMS et augmenté l'efflux de cholestérol des macrophages {svg_10}. Cela suggère que this compound pourrait être utilisé pour réguler les taux lipidiques dans l'organisme {svg_11}.

Régulation de l'inflammation

This compound a été constaté inhiber la sécrétion de cytokines et de chimiokines pro-inflammatoires médiées par le LPS dans les macrophages {svg_12}. Cela suggère que this compound pourrait être utilisé pour réguler l'inflammation dans l'organisme {svg_13}.

Intervention pharmacologique

This compound, en tant qu'inhibiteur sélectif et actif par voie orale de la synthétase de la sphingomyéline 2 (SMS2), a un potentiel d'intervention pharmacologique dans l'athérosclérose {svg_14}. Le ratio de sélectivité de this compound était supérieur à 1400 fois pour la SMS2 purifiée par rapport à la SMS1 {svg_15}.

Mécanisme D'action

Target of Action

Ly93, also known as SMS2-IN-Ly93, is a selective and orally active inhibitor of sphingomyelin synthase 2 (SMS2) . SMS2 is a potential target for pharmacological intervention in atherosclerosis .

Mode of Action

This compound interacts with SMS2 and inhibits its activity. The IC50 value of this compound for purified SMS2 is 91 nM . The selectivity ratio of this compound is more than 1400-fold for purified SMS2 over SMS1 .

Biochemical Pathways

This compound affects the sphingomyelin pathway by inhibiting SMS2. This results in a dose-dependent reduction in apoB secretion in Huh7 cells, a significant decrease in SMS activity, and an increase in cholesterol efflux from macrophages .

Pharmacokinetics

This compound has been shown to be orally active in pharmacokinetic studies performed on C57BL/6J mice

Result of Action

This compound significantly decreases the plasma SM levels of C57BL/6J mice . It is also capable of dose-dependently attenuating the atherosclerotic lesions in the root and the entire aorta, as well as macrophage content in lesions, in apolipoprotein E gene knockout mice treated with this compound .

Action Environment

It’s worth noting that the effectiveness of this compound has been demonstrated both in vitro and in vivo .

Propriétés

IUPAC Name |

2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUSTWBJNUPPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1883528-69-5 | |

| Record name | 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Ly93?

A1: this compound acts as a selective inhibitor of sphingomyelin synthase 2 (SMS2) [, ]. This enzyme plays a crucial role in the synthesis of sphingomyelin, a type of sphingolipid involved in various cellular processes.

Q2: How does this compound impact insulin signaling pathways?

A2: Research suggests that this compound can improve insulin sensitivity, potentially by influencing the IRS-1/Akt/GSK-3β signaling pathway []. In studies using high-fat diet-induced insulin-resistant mice, this compound treatment was associated with increased phosphorylation of IRS-1, Akt, and GSK-3β, indicating enhanced insulin signaling [].

Q3: What role does sphingomyelin play in the effects observed with this compound treatment?

A3: In vitro studies using HepG2 cells showed that the enhancement of Akt phosphorylation by this compound was reversed by the addition of exogenous sphingomyelin []. This suggests that this compound's effects on insulin signaling might be mediated, at least in part, through the modulation of sphingomyelin levels.

Q4: Beyond insulin resistance, what other therapeutic potential has this compound demonstrated?

A4: this compound has shown promise in preclinical models of epidural fibrosis, a complication that can arise after spinal surgery []. Studies indicate that this compound, by inhibiting SMS2, may suppress the differentiation of type 2 macrophages, which play a role in the development of epidural fibrosis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B610810.png)

![(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide](/img/structure/B610811.png)

![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)

![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)